1-(Chloromethyl)-2-fluoro-4-nitrobenzene
CAS No.: 1159607-50-7
Cat. No.: VC2678549
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159607-50-7 |
---|---|
Molecular Formula | C7H5ClFNO2 |
Molecular Weight | 189.57 g/mol |
IUPAC Name | 1-(chloromethyl)-2-fluoro-4-nitrobenzene |
Standard InChI | InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 |
Standard InChI Key | HIDSJCQJOQDPEO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)CCl |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)CCl |
Introduction
Chemical Structure and Physical Properties
1-(Chloromethyl)-2-fluoro-4-nitrobenzene is characterized by a benzene ring substituted with three functional groups in specific positions:
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A chloromethyl (-CH₂Cl) group at position 1
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A fluorine atom at position 2
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A nitro group (-NO₂) at position 4
The compound has the following properties:
Property | Value |
---|---|
CAS Number | 1159607-50-7 |
Molecular Formula | C₇H₅ClFNO₂ |
Molecular Weight | 189.57 g/mol |
SMILES Notation | C1=CC(=C(C=C1N+[O-])F)CCl |
InChIKey | HIDSJCQJOQDPEO-UHFFFAOYSA-N |
Physical State | Solid at room temperature |
Recommended Storage | Sealed in dry conditions, 2-8°C |
The structural arrangement of these functional groups confers unique electronic properties to the molecule, with the electron-withdrawing nitro and fluoro groups influencing the reactivity of the chloromethyl group, making it particularly susceptible to nucleophilic substitution reactions .
Synthetic Methodologies
The synthesis of 1-(chloromethyl)-2-fluoro-4-nitrobenzene typically involves halogenation of the appropriate precursor molecules. Based on synthetic routes for similar compounds, several methods may be employed:
Chloromethylation of 2-Fluoro-4-nitrobenzene
This approach typically involves the use of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through electrophilic aromatic substitution:
2-Fluoro-4-nitrobenzene + CH₂O + HCl → 1-(Chloromethyl)-2-fluoro-4-nitrobenzene + H₂O
Nitration of 1-(Chloromethyl)-2-fluorobenzene
An alternative synthetic route involves the nitration of 1-(chloromethyl)-2-fluorobenzene using nitrating agents such as a mixture of nitric acid and sulfuric acid. The electron-withdrawing fluorine directs the incoming nitro group predominantly to the para position relative to the chloromethyl group.
Halogenation of Methyl Groups
For related compounds, synthesis often involves selective halogenation of methyl groups using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of radical initiators like benzoyl peroxide or AIBN.
Chemical Reactivity and Mechanisms
The reactivity of 1-(Chloromethyl)-2-fluoro-4-nitrobenzene is largely influenced by the electronic effects of its substituents:
Nucleophilic Substitution Reactions
The chloromethyl group serves as an electrophilic center prone to nucleophilic substitution reactions. The presence of electron-withdrawing fluorine and nitro groups enhances the electrophilicity of the chloromethyl carbon, making it particularly reactive towards nucleophiles .
Redox Reactions
The nitro group can undergo reduction to form amino derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and dyes. This reduction can be achieved using various reducing agents such as iron or zinc in acidic conditions, or through catalytic hydrogenation .
Ring Substitution Reactions
Despite the deactivating effects of the nitro and fluoro groups, further electrophilic aromatic substitution reactions can occur, albeit with decreased reactivity compared to benzene itself. The directing effects of the existing substituents determine the regioselectivity of these reactions .
Applications in Organic Synthesis
1-(Chloromethyl)-2-fluoro-4-nitrobenzene serves as a valuable intermediate in organic synthesis due to its reactive functional groups:
Pharmaceutical Intermediates
The compound is utilized in the synthesis of various pharmaceutical agents. The electrophilic chloromethyl group can undergo substitution with nucleophilic functional groups in drug molecules, while the nitro group can be reduced to an amino group for further derivatization .
Fluorinated Building Blocks
Fluorinated aromatic compounds are increasingly important in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules, including enhanced metabolic stability and increased lipophilicity. 1-(Chloromethyl)-2-fluoro-4-nitrobenzene serves as a valuable building block for introducing fluorinated moieties into more complex structures.
Cross-Coupling Reactions
The compound can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, enabling the synthesis of more complex molecules with diverse applications.
Biological Activity and Toxicological Considerations
While specific biological data for 1-(Chloromethyl)-2-fluoro-4-nitrobenzene is limited in the available literature, insights can be drawn from structurally similar compounds:
Antimicrobial Properties
Related nitrobenzene derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens (chlorine and fluorine) often enhances antimicrobial potency.
Enzyme Inhibition
Compounds containing halomethyl groups frequently act as alkylating agents, potentially inhibiting various enzymes through covalent modification of nucleophilic residues in their active sites. This property may contribute to both therapeutic effects and toxicity profiles.
Toxicological Considerations
Based on structural analogues such as 1-chloro-4-nitrobenzene, concerns regarding potential toxicity should be noted. Studies on related compounds have shown:
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Potential methemoglobin formation
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Hepatotoxicity in experimental animals
A study on 1-chloro-4-nitrobenzene, a structural analogue, reported the following toxicity data:
Parameter | Value | Species |
---|---|---|
LD₅₀ (dermal) | 750 mg/kg bw | Male rats |
LD₅₀ (dermal) | 1722 mg/kg bw | Female rats |
LD₅₀ (dermal) | 3550 mg/kg bw | Male rabbits |
While these values cannot be directly extrapolated to 1-(chloromethyl)-2-fluoro-4-nitrobenzene, they suggest potential toxicity concerns that warrant careful handling .
Structural Comparison with Related Compounds
Understanding the relationship between 1-(chloromethyl)-2-fluoro-4-nitrobenzene and structurally similar compounds provides valuable insights into its properties and reactivity:
Compound | CAS Number | Structural Differences | Key Property Distinctions |
---|---|---|---|
1-Chloro-2-fluoro-4-nitrobenzene | 350-31-2 | Lacks chloromethyl group; has direct chloro substitution | Lower reactivity toward nucleophilic substitution; higher melting point (61°C) |
2-(Chloromethyl)-1-fluoro-4-nitrobenzene | 143032-52-4 | Different numbering system; same structure | Identical properties (nomenclature variation) |
1-(Chloromethyl)-2-fluoro-4-methoxybenzene | 331-63-5 | Contains methoxy group instead of nitro group | Less electron-withdrawing character; boiling point 215.4°C at 760 mmHg |
2-(Bromomethyl)-1-fluoro-4-nitrobenzene | 454-15-9 | Contains bromomethyl instead of chloromethyl group | Enhanced reactivity in nucleophilic substitutions; higher molecular weight (234.02 g/mol) |
The electronic effects of the substituents significantly influence the reactivity patterns and physical properties of these compounds. The presence of electron-withdrawing groups such as nitro and fluoro enhances the electrophilicity of the chloromethyl carbon, while also affecting the electron distribution within the aromatic ring .
Analytical Characterization
Several analytical techniques can be employed for the characterization and purity assessment of 1-(chloromethyl)-2-fluoro-4-nitrobenzene:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:
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¹H NMR typically shows signals for aromatic protons in the range of δ 7.0-8.5 ppm, with splitting patterns influenced by the fluorine substituent
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The methylene protons of the chloromethyl group typically appear as a singlet at approximately δ 4.7 ppm
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¹⁹F NMR provides confirmation of the fluorine substituent
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¹³C NMR shows characteristic signals for the aromatic carbons and the chloromethyl carbon
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for purity assessment and quantitative analysis. Typical conditions include:
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GC with flame ionization detector (FID) or mass spectrometric detection
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HPLC with UV detection at wavelengths corresponding to the nitro aromatic chromophore (typically 254-280 nm)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of halogenated nitrobenzene derivatives, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume